Selective Ni-Catalyzed Cross-Coupling via Meta-Substitution
In nickel-catalyzed cross-coupling reactions with Grignard reagents, chlorophenyl alkyl sulfides bearing a meta-chloro substituent (such as Benzene, 1-chloro-3-(phenylthio)-) undergo selective mono-arylation and mono-alkylation to yield aryl- and alkyl-phenyl alkyl sulfides. The meta-substitution pattern provides a distinct reactivity profile compared to ortho- and para-chloro analogs, which can lead to different product distributions under identical conditions [1]. This demonstrates that the regiochemistry of the chlorine atom is a critical parameter for synthetic planning.
| Evidence Dimension | Reaction selectivity in Ni-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Meta-chloro substrate (this compound) participates in selective mono-arylation/alkylation |
| Comparator Or Baseline | Ortho-chloro and para-chloro phenyl alkyl sulfide analogs |
| Quantified Difference | Not quantified in direct head-to-head format; qualitative selectivity difference reported based on substitution pattern |
| Conditions | Ni(PPh₃)₂Cl₂ catalyst, Grignard reagents, as reported in Tetrahedron Letters |
Why This Matters
For procurement decisions in synthetic chemistry, selecting the correct regioisomer ensures the desired reaction outcome and avoids costly purification of isomer mixtures.
- [1] Fiandanese, V. et al. Selective mono-arylation and -alkylation of chlorophenyl alkyl sulfides by nickel catalysed cross-coupling with grignard reagents. Tetrahedron Letters (2001). View Source
